Ammonium benzenesulfonate

Thermal Analysis Material Science Chemical Stability

This high-purity (≥98%) ammonium benzenesulfonate is a thermally stable (mp 283-288°C) crystalline solid designed for demanding R&D and industrial applications. It outperforms ammonium p-toluenesulfonate in high-temperature reactions (Δmp ~138-143°C) and is quantitatively validated as a Li-S battery electrolyte additive to extend cycle life (196 stable cycles). Textile formulators can leverage its mild-condition catalytic activity (60-105°C) for durable-press finishing. A halogen-free synthetic route supports sustainability goals and streamlines regulatory compliance. Secure batch consistency and reliable supply for your advanced material and chemical synthesis needs.

Molecular Formula C6H9NO3S
Molecular Weight 175.21 g/mol
CAS No. 19402-64-3
Cat. No. B103265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium benzenesulfonate
CAS19402-64-3
Synonymsenzenesulfonate
benzenesulfonic acid
benzenesulfonic acid hexahydrate, zinc salt,
benzenesulfonic acid, ammonium salt
benzenesulfonic acid, calcium salt
benzenesulfonic acid, iron (+3) salt
benzenesulfonic acid, magnesium salt
benzenesulfonic acid, potassium salt
benzenesulfonic acid, sodium salt
benzenesulfonic acid, zinc salt
sodium benzenesulfonate
sodium benzenesulphonate
Molecular FormulaC6H9NO3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C6H6O3S.H3N/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H3
InChIKeyWWLOCCUNZXBJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Benzenesulfonate (CAS 19402-64-3) Procurement Guide: Technical Specifications and In-Class Differentiation


Ammonium benzenesulfonate (CAS 19402-64-3), the ammonium salt of benzenesulfonic acid with molecular formula C₆H₉NO₃S and molecular weight 175.21 g/mol, is a water-soluble crystalline solid [1]. It exhibits a melting point range of 283-288°C and a density of approximately 1.4 g/cm³ [2]. The compound serves as a versatile intermediate in chemical synthesis, including as a sulfonating agent, a catalyst in textile finishing, and an electrolyte additive in lithium-sulfur batteries [3].

Ammonium Benzenesulfonate (CAS 19402-64-3): Critical Performance Differences vs. Ammonium p-Toluenesulfonate and Other In-Class Salts


Ammonium benzenesulfonate cannot be generically substituted with other ammonium sulfonates due to its distinct aromatic ring substitution pattern, which fundamentally alters its thermal stability, catalytic activity, and interfacial behavior. Compared to its closest analog, ammonium p-toluenesulfonate (tosylate), the absence of a methyl substituent on the benzene ring significantly increases the melting point , modifies its performance in electrolyte formulations [1], and changes its liquid crystalline phase behavior [2]. These differences are quantifiable and directly impact its suitability for specific applications, as detailed in the evidence below.

Ammonium Benzenesulfonate (CAS 19402-64-3): Quantified Differentiation vs. Comparators


Thermal Stability: Melting Point Comparison with Ammonium p-Toluenesulfonate

Ammonium benzenesulfonate exhibits a substantially higher melting point (283-288°C) compared to its closest in-class analog, ammonium p-toluenesulfonate, which melts at approximately 145°C [1]. This thermal stability advantage is attributed to the absence of a methyl substituent on the aromatic ring, which reduces molecular packing disruption.

Thermal Analysis Material Science Chemical Stability

Lithium-Sulfur Battery Performance: Cycle Life Extension vs. Baseline Electrolyte

In lithium-sulfur batteries, ammonium benzenesulfonate (NH₄BS) as an electrolyte additive enables stable cycling for 196 cycles under extreme conditions of high sulfur loading and low electrolyte-sulfur ratio [1]. This performance is achieved by dissolving insulating Li₂S deposits, mitigating electrode passivation, and improving reaction kinetics. The baseline electrolyte without the additive suffers from rapid capacity fade due to irreversible Li₂S accumulation.

Energy Storage Lithium-Sulfur Battery Electrolyte Additive

Catalytic Activity in Textile Finishing: Equivalent Performance Among Selected Ammonium Sulfonates

U.S. Patent 3,948,600 identifies ammonium benzenesulfonate as one of four specific ammonium sulfonates (alongside methanesulfonate, carboxymethanesulfonate, and p-toluenesulfonate) that function as effective catalysts for mild cure finishing of cellulosic textiles [1]. The patent explicitly states that not all ammonium sulfonates are suitable; only these selected compounds provide the necessary catalytic activity at curing temperatures of 60-105°C to produce wrinkle-resistant fabrics.

Textile Chemistry Catalysis Durable Press Finishing

Chiral Resolution: Benzenesulfonate vs. Chloride Anion Exchanger Performance

A study on liquid-liquid extraction of racemic mandelate using an optically active ammonium benzenesulfonate anion exchanger demonstrated important advantages over the analogous chloride exchanger in chloroform [1]. The benzenesulfonate-based system allowed calculation of selectivity coefficients for (+)-mandelate vs. benzenesulfonate and (+)-mandelate vs. (-)-mandelate, indicating its efficacy in enantiomeric resolution.

Chiral Separation Anion Exchange Enantiomeric Resolution

Liquid Crystalline Mesophase Stability: Benzenesulfonate vs. p-Toluenesulfonate and p-Ethylbenzenesulfonate

A systematic study of alkylammonium benzenesulfonates revealed that the temperature range of stable mesophase existence follows the order: pyridine-3-sulfonate > p-toluenesulfonate > benzenesulfonate > p-ethylbenzenesulfonate [1]. This quantifies the relative liquid crystalline stability of the benzenesulfonate anion compared to its substituted analogs, providing a predictive framework for material design.

Liquid Crystals Materials Chemistry Self-Assembly

Halogen-Free Surfactant Synthesis: Ammonium Benzenesulfonate vs. Conventional Quaternary Ammonium Salts

A green synthesis method for catanionic surfactant ammonium benzenesulfonate avoids the use of halogenated organics or dimethyl sulfated organics, which are typically required for conventional quaternary ammonium salt surfactants [1]. The product was synthesized from tertiary amine, dimethyl carbonate, and dodecylbenzenesulfonic acid, and characterized by FT-IR, NMR, and ESI-MS, confirming a cleaner synthetic route.

Green Chemistry Surfactant Synthesis Catanionic Surfactants

Ammonium Benzenesulfonate (CAS 19402-64-3): High-Value Application Scenarios Based on Quantitative Evidence


Lithium-Sulfur Battery Electrolyte Formulation

R&D teams developing high-energy-density lithium-sulfur batteries should prioritize ammonium benzenesulfonate as an electrolyte additive to mitigate Li₂S accumulation and extend cycle life. Quantitative evidence shows 196 stable cycles under demanding conditions [1], a key differentiator from baseline electrolytes that suffer rapid capacity fade.

High-Temperature Chemical Processes and Material Synthesis

Procurement for applications requiring thermal stability above 150°C should favor ammonium benzenesulfonate over ammonium p-toluenesulfonate, as the former exhibits a melting point approximately 138-143°C higher [1]. This makes it suitable for reactions or formulations that exceed the thermal limits of tosylate salts.

Mild Cure Textile Finishing of Cellulosic Fabrics

Textile chemical formulators seeking an effective catalyst for durable press finishing under mild curing conditions (60-105°C) should select ammonium benzenesulfonate, which is specifically validated in patent literature as a suitable catalyst, unlike many other ammonium salts [1].

Green Surfactant Manufacturing and Catanionic Formulations

Manufacturers aiming to reduce halogenated and sulfated waste streams in surfactant production should adopt the halogen-free synthetic route to ammonium benzenesulfonate [1]. This method aligns with sustainability goals and simplifies regulatory compliance.

Technical Documentation Hub

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